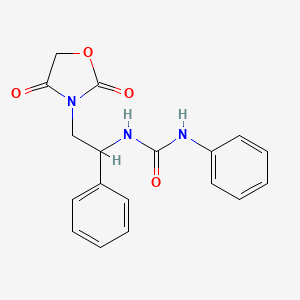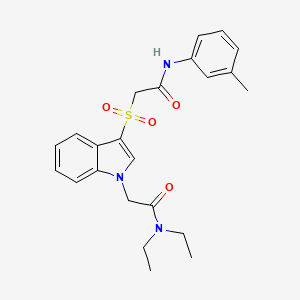
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential therapeutic applications. DASA-58 is a member of the indole-3-acetic acid (IAA) family of compounds, which are known to play a role in plant growth and development. However, recent research has shown that DASA-58 has a wide range of potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
1. Receptor Binding and Agonist Activity
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide has shown potential in binding to and activating serotonin receptors, particularly 5-HT1D receptors. This could be significant for developing treatments for conditions related to serotonin dysregulation (Barf et al., 1996).
2. Antiallergic Properties
Research has demonstrated the potential of N,N-diethyl derivatives as antiallergic agents, particularly in inhibiting histamine release and IL-4 production, which are key factors in allergic reactions (Menciu et al., 1999).
3. Synthesis of Melatonin Analogues
The compound has been involved in the synthesis of melatonin analogues, which could have implications in the study of sleep disorders and the regulation of circadian rhythms (Guillard et al., 2003).
4. Antibacterial Activity
Research has also explored the antibacterial potentials of acetamide derivatives of this compound. This can contribute to the development of new antibacterial drugs, especially in the context of increasing antibiotic resistance (Iqbal et al., 2017).
5. Anticancer Effects
Recent studies have investigated the cytotoxic effects of sulfonamide-derived isatins, which include derivatives of N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, on hepatocellular carcinoma cells. This highlights its potential application in cancer research and therapy (Eldeeb et al., 2022).
6. Modification for Therapeutic Uses
The compound has been used as a basis for modifying biologically active amides and amines, including the creation of fluorine-containing derivatives. This modification could be significant for developing new pharmaceuticals with enhanced efficacy and reduced side effects (Sokolov & Aksinenko, 2012).
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25(5-2)23(28)15-26-14-21(19-11-6-7-12-20(19)26)31(29,30)16-22(27)24-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMLXXLCVREFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)

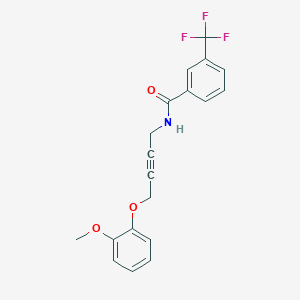
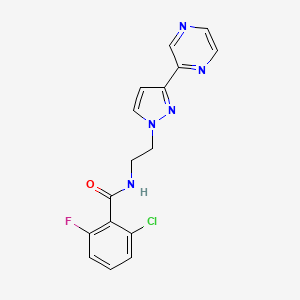

![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)

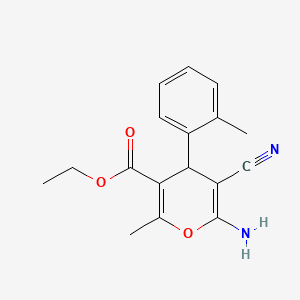
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
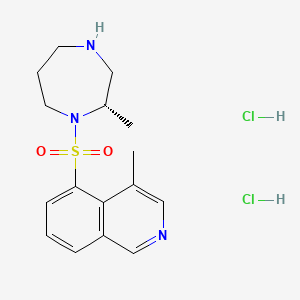
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)

